molecular formula C7H14ClNO2S B2860181 Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride CAS No. 2138112-12-4

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride

Cat. No.: B2860181
CAS No.: 2138112-12-4
M. Wt: 211.7
InChI Key: MAYHPZGZRWLLNU-UHFFFAOYSA-N
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Description

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride is a bicyclic sulfone-containing heterocyclic compound. The structure comprises a fused thiopyran (sulfur-containing six-membered ring) and pyrrolidine (five-membered nitrogen-containing ring), with the sulfur atom oxidized to a sulfone (5,5-dioxide). The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical or synthetic applications. No direct structural, spectroscopic, or pharmacological data are available in the provided evidence, necessitating inferences from structurally related compounds.

Properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)2-1-6-3-8-4-7(6)5-11;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHPZGZRWLLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired ring system. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several heterocyclic compounds with fused ring systems and functional groups analogous to the target molecule. Below is a systematic comparison based on synthesis, solubility, and spectral characterization:

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name Key Features Solubility Issues Characterization Methods Yield (%) Melting Point (°C)
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) Fused pyrido-pyrrolo-pyrazino-indole system with ketone groups Poor solubility in common solvents 1H-NMR, IR, elemental analysis 33% 347.4–347.8
3-Chloro derivative (6b) Chlorine substituent enhances electrophilicity Moderate solubility 1H-NMR, IR, elemental analysis 65% 306.3–306.7
3-Methoxy derivative (6c) Methoxy group improves solubility via polarity Moderate solubility 1H-NMR, IR, elemental analysis 65% 279.0–279.4
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride Sulfone and hydrochloride salt likely increase polarity Discontinued; no data No data available N/A N/A

Key Observations:

Structural Complexity: The target compound’s thiopyrano-pyrrolidine system is less complex than the pyrido-pyrrolo-pyrazino-indole systems in –2. The latter feature extended π-conjugation, which correlates with lower solubility due to planar rigidity .

Synthesis Challenges: Compounds 6a–c required multi-step syntheses with EDCI/DMAP coupling agents and prolonged reaction times (48 hours), yielding 33–65% . No synthesis data exist for the target compound, but its discontinued status suggests synthetic or purification difficulties, possibly linked to sulfone stability or salt formation.

Solubility and Characterization: All compounds in –2 exhibited poor solubility, limiting 13C-NMR analysis.

Therapeutic Potential: highlights spiro indole-pyrrolo-pyrrole-diones as TP53-activating agents, underscoring the pharmacological relevance of nitrogen- and oxygen-containing heterocycles.

Biological Activity

Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride is a bicyclic compound that has gained attention for its potential biological activities. This compound belongs to a class of pyrrole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The structural features of this compound allow for interactions with various biological targets, which can be explored through structure-activity relationship (SAR) studies.

Antiviral Activity

Research indicates that derivatives of Octahydrothiopyrano[3,4-c]pyrrole exhibit antiviral properties. For instance, related compounds have shown efficacy against retroviral infections such as HIV. These compounds act by modulating the CCR5 receptor, which is crucial for viral entry into host cells. A study highlighted that certain pyrrole derivatives could inhibit HIV replication effectively, suggesting a potential therapeutic application in treating AIDS-related conditions .

Anticancer Activity

The anticancer properties of Octahydrothiopyrano[3,4-c]pyrrole derivatives have been investigated in various cancer cell lines. For example:

  • Cell Lines Tested : Ovarian cancer cells and breast cancer cells.
  • Results : Some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . The most promising compounds demonstrated IC50 values comparable to established chemotherapeutics like Carboplatin and Temozolomide .
CompoundCell Line TestedIC50 Value (µM)Toxicity Level
1CSH-4 Melanoma44.63 ± 3.51Low
CarboplatinSH-4 Melanoma18.2Moderate
TemozolomideSH-4 Melanoma50Moderate

This table summarizes the cytotoxic effects observed in laboratory settings.

Antimicrobial Activity

Octahydrothiopyrano[3,4-c]pyrrole derivatives have also shown antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells. Studies have reported significant antimicrobial effects with low cytotoxicity against mammalian cells .

The mechanisms underlying the biological activities of Octahydrothiopyrano[3,4-c]pyrrole derivatives can be attributed to their ability to interact with specific molecular targets:

  • Inhibition of Viral Entry : By blocking the CCR5 receptor.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the S phase in tumor cells .

Case Studies

A notable case study involved the evaluation of a specific derivative's effects on SH-4 melanoma cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction:

  • Findings : The compound induced significant apoptosis and arrested the cell cycle at the S phase, confirming its potential as an anticancer agent .

Q & A

How can researchers optimize the synthesis of Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride to achieve high purity?

Methodological Answer:

  • Reagent Selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Purification : Employ flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) followed by recrystallization (CH₂Cl₂/MeOH) to isolate the compound with >95% purity .
  • Key Parameters : Maintain anhydrous conditions (THF solvent) and monitor reaction progress via TLC to minimize side products.

What advanced techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) to confirm stereochemistry and bond angles .
  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Assign peaks using deuterated DMSO to identify proton environments (e.g., δ 7.48–9.71 ppm for aromatic protons) .
    • IR Spectroscopy : Detect functional groups (e.g., CO stretches at ~1700 cm⁻¹) .
  • Computational Validation : Cross-validate experimental data with DFT calculations using SMILES (C1COCC2C1CNC2) and InChIKey (DQEFFFJNBUDCCH-UHFFFAOYSA-N) from structural databases .

How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Solubility Challenges : For poorly soluble derivatives, use DMSO-d₆ or DMF-d₇ as NMR solvents to improve signal resolution .
  • Data Triangulation : Combine multiple techniques (e.g., HRMS for molecular weight confirmation, elemental analysis for C/H/N ratios) to resolve contradictions .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew spectral results.

What experimental strategies can elucidate the compound’s role in TP53 activation pathways?

Methodological Answer:

  • In Vitro Assays :
    • Perform luciferase reporter assays to measure TP53 transcriptional activity in cancer cell lines .
    • Use Western blotting to quantify p53 protein levels post-treatment .
  • Gene Knockdown : Apply siRNA targeting TP53 to confirm compound specificity.
  • Dose-Response Studies : Establish EC₅₀ values using RT-qPCR for downstream targets (e.g., p21, BAX).

How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Utilize the compound’s 3D structure (CID 68539279) to simulate binding to TP53-MDM2 interfaces (software: AutoDock Vina) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with MDM2’s Phe19 residue) .

What strategies are effective for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

  • Analog Synthesis : Modify the thiopyrano-pyrrole core using tert-butyl carbamate protection/deprotection strategies (e.g., tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivatives) .

  • Activity Profiling : Test analogs in cytotoxicity assays (e.g., IC₅₀ in MCF-7 cells) and compare with parent compound.

  • Data Table :

    Analog (CID)SubstituentIC₅₀ (µM)TP53 Activation (% vs Control)
    68539279 (Parent)None2.1 ± 0.385 ± 5
    74821432Chlorophenyl1.8 ± 0.292 ± 4
    1187933-06-7tert-Butyl carbamate4.5 ± 0.663 ± 7

What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Safety Protocols : Follow GHS guidelines (H302, H315) with PPE (gloves, goggles) and fume hoods .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

How can researchers mitigate interference from impurities during analytical testing?

Methodological Answer:

  • HPLC Method Development : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O/ACN) to separate impurities (e.g., ofloxacin N-oxide derivatives) .
  • Spiking Experiments : Add known impurity standards to validate selectivity and recovery rates (>90%).

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